(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate
Overview
Description
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Scientific Research Applications
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The safety information indicates that it falls under Storage Class Code 11, which denotes Combustible Solids . The WGK (Water Hazard Class) is 3 , indicating a high hazard to water. The flash point is not applicable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate typically involves the reaction of (carbomethoxymethylene)triphenylphosphorane with 2-amino-3-formylpyridine in methanol under reflux conditions . The reaction proceeds as follows:
- Dissolve (carbomethoxymethylene)triphenylphosphorane and 2-amino-3-formylpyridine in methanol.
- Heat the mixture to reflux until all solids dissolve.
- Cool the reaction mixture to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Methyl 3-(2-aminopyridin-3-yl)acrylate: Similar structure but without the (E)-configuration.
Ethyl 3-(2-aminopyridin-3-yl)acrylate: Similar structure with an ethyl ester group instead of a methyl ester group.
2-Aminopyrimidine derivatives: These compounds share the amino group and pyridine-like structure but differ in the ring system.
Uniqueness: (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with biological targets. This configuration can lead to different biological activities compared to its (Z)-isomer or other similar compounds.
Properties
IUPAC Name |
methyl (E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8(12)5-4-7-3-2-6-11-9(7)10/h2-6H,1H3,(H2,10,11)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFAVCSTPFQWCW-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673585 | |
Record name | Methyl (2E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203500-12-2 | |
Record name | Methyl (2E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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